Cas no 176112-77-9 (2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI))

2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI) structure
176112-77-9 structure
Product Name:2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI)
CAS No:176112-77-9
MF:C5H7N3O
MW:125.128580331802
CID:112251
PubChem ID:79143
Update Time:2025-04-18

2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI)
    • 2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-,(Z)-(9CI)
    • NSC47693
    • CHEBI:39624
    • CS-W006395
    • 4-Amino-2-hydroxy-1-methylpyrimidine
    • AKOS005266250
    • A894624
    • 4-Amino-1-methyl-pyrimidin-2-one
    • EN300-263946
    • 176112-78-0
    • 4-amino-1-methylpyrimidin-2(1H)-one
    • Z1198148063
    • CYTOSINE, 1-METHYL-
    • PS-11898
    • 2-Pyrimidinol,1,4-dihydro-4-imino-1-methyl-,(E)-(9CI)
    • DTXSID60149949
    • CS1032
    • 4-amino-1-methyl-2(1H)-Pyrimidinone
    • 2(1H)-Pyrimidinone, 4-amino-1-methyl-
    • HWPZZUQOWRWFDB-UHFFFAOYSA-N
    • Q27095132
    • AC-31819
    • N1-METHYLCYTOSINE
    • methylcytosine
    • 2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-,(4E)-(9CI)
    • 2-Pyrimidinol,1,4-dihydro-4-imino-1-methyl-,(Z)-
    • 1-Methylcytosine
    • 176158-70-6
    • CHEMBL500883
    • 1bky
    • SY070177
    • FT-0693607
    • BAA12247
    • HY-W006395
    • MFCD00038058
    • NS00068439
    • 1J54NE82RV
    • 4-amino-1-methyl-1,2-dihydropyrimidin-2-one
    • 1MC
    • NSC 47693
    • 1-methylcytosin
    • SCHEMBL20879444
    • DB04314
    • 176112-79-1
    • 2(1H)-Pyrimidinone,4-amino-1-methyl-
    • PD006316
    • UNII-1J54NE82RV
    • SB57304
    • 1122-47-0
    • 4-amino-1-methylpyrimidin-2-one
    • 176112-77-9
    • N-Methylcytosine
    • AMY5656
    • 4-Amino-1-methyl-1H-pyrimidin-2-one
    • NSC-47693
    • SCHEMBL19929
    • Inchi: 1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9)
    • InChI Key: HWPZZUQOWRWFDB-UHFFFAOYSA-N
    • SMILES: O=C1N=C(C=CN1C)N

Computed Properties

  • Exact Mass: 125.059
  • Monoisotopic Mass: 125.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.7A^2
  • XLogP3: -1.1

Experimental Properties

  • Density: 1.34
  • Boiling Point: 241.6°Cat760mmHg
  • Flash Point: 99.9°C
  • Refractive Index: 1.619

2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI) Related Literature

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.